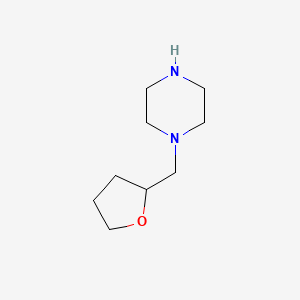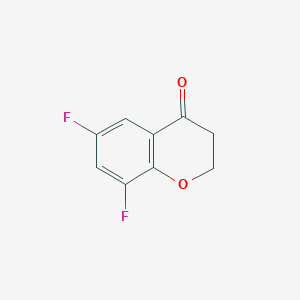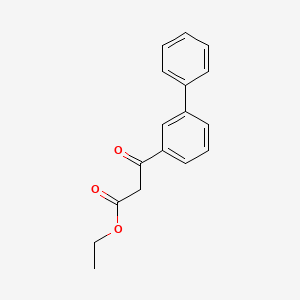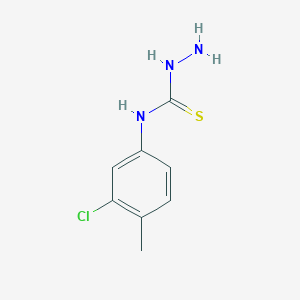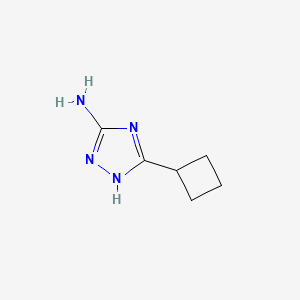
Sulfuric acid; 1,4,7,10-tetrazacyclododecane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,4,7,10-tetraazacyclododecane, a key component of the compound, has been described in various patents . One process involves the production of 1,4,7,10-tetraazacyclododecane and its derivatives . Another process describes the preparation of the compound through steps including carboxymethylation reaction of a suitable precursor in water, with a haloacetic acid, followed by a hydrolysis reaction in basic conditions .
Molecular Structure Analysis
The molecular structure of “Sulfuric acid; 1,4,7,10-tetrazacyclododecane” is represented by the formula C8H28N4O16S4. The structure of 1,4,7,10-tetraazacyclododecane, a component of the compound, has been discussed in various studies .
Physical And Chemical Properties Analysis
“Sulfuric acid; 1,4,7,10-tetrazacyclododecane” has a molecular weight of 564.6 g/mol. The physical and chemical properties of 1,4,7,10-tetraazacyclododecane, a component of the compound, include a molecular weight of 318.11 and a melting point of >293 °C (dec.) .
Applications De Recherche Scientifique
Sulfuric Acid
- Application Summary: Sulfuric acid is one of the most commercially important chemicals and is used in various concentrations in the manufacture of fertilizers, pigments, dyes, drugs, explosives, detergents, and inorganic salts and acids . It’s also used in petroleum refining and metallurgical processes .
- Methods of Application: Sulfuric acid is prepared industrially by the reaction of water with sulfur trioxide, which in turn is made by chemical combination of sulfur dioxide and oxygen .
- Results or Outcomes: The production and use of sulfuric acid have significant impacts on a range of industries, from agriculture (through its use in fertilizers) to manufacturing and petroleum refining .
1,4,7,10-Tetrazacyclododecane (DOTA)
- Application Summary: DOTA has made a significant impact on the field of diagnostic imaging. It’s the only metal chelate to significantly impact all of the major imaging modalities including Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging .
- Methods of Application: DOTA is used to complex a variety of metal ions and can be modified for different disease states. It’s primarily used with the lanthanide series of metals, gadolinium for MRI, europium and terbium for fluorescence and neodymium for near infra-red imaging .
- Results or Outcomes: The use of DOTA in diagnostic imaging has led to advancements in the detection and treatment of various diseases. It’s been successfully transferred into the clinic and is now used in clinical PET scans, SPECT, and radiotherapy .
Safety And Hazards
Propriétés
IUPAC Name |
sulfuric acid;1,4,7,10-tetrazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4.4H2O4S/c1-2-10-5-6-12-8-7-11-4-3-9-1;4*1-5(2,3)4/h9-12H,1-8H2;4*(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDORTWORGMVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H28N4O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375222 | |
| Record name | Sulfuric acid--1,4,7,10-tetraazacyclododecane (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfuric acid; 1,4,7,10-tetrazacyclododecane | |
CAS RN |
134765-72-3 | |
| Record name | Sulfuric acid--1,4,7,10-tetraazacyclododecane (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 134765-72-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



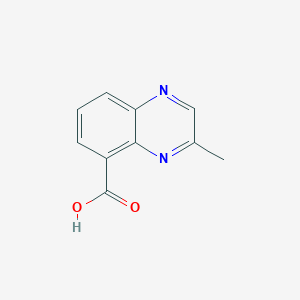
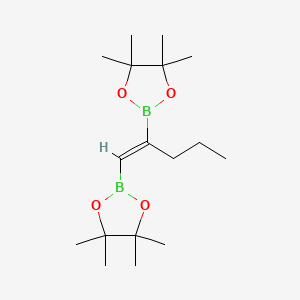
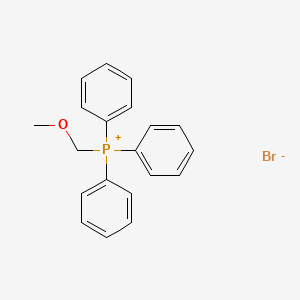
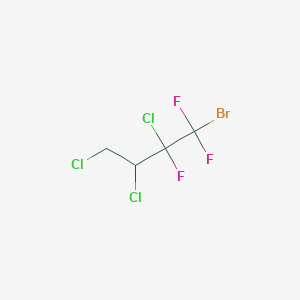


![6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid](/img/structure/B1585906.png)
